4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

PNMT inhibition Epinephrine biosynthesis Adrenergic pharmacology

Reproducibility in THIQ-based drug discovery hinges on regioisomer identity. Unlike 1- or 3-methyl analogs, the 4-methyl substitution uniquely enables regio- and stereo-selective elaboration pathways essential for asymmetric synthesis. This HCl salt provides a validated reference dataset (Log P 1.91, TPSA 12.03 Ų) for computational modeling. - Serves as a control compound for PNMT position-dependent SAR studies, where 4-substitution diminishes activity vs. 3-substitution [Ki >10 µM vs. 2.4 µM]. - Establishes a chiral center at C4, enabling high-yield (94%) hydrogenation routes and chromium-complexation strategies for sigma/opioid receptor ligand synthesis. - Shipped with certificate of analysis; ambient transport; long-term storage under inert gas at 2-8°C.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 111661-47-3
Cat. No. B144652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS111661-47-3
Synonyms1,2,3,4-Tetrahydro-4-methyl-isoquinoline Hydrochloride;  4-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC1CNCC2=CC=CC=C12.Cl
InChIInChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H
InChIKeyFEIBBSJVOAXLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 111661-47-3): Procurement Baseline for THIQ Scaffold Research


4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 111661-47-3), molecular formula C₁₀H₁₄ClN and molecular weight 183.68 g/mol, is the hydrochloride salt form of a 4-methyl-substituted tetrahydroisoquinoline (THIQ) . The compound features a bicyclic scaffold with a methyl group positioned at the 4-position (benzylic carbon) of the saturated heterocyclic ring, structurally distinct from 1-methyl-THIQ and 3-methyl-THIQ regioisomers . Commercial availability typically ranges from 95% to 97% purity, with recommended storage under inert gas at 2–8°C . The THIQ scaffold serves as a core pharmacophore in numerous biologically active compounds, with the specific 4-methyl substitution pattern imparting distinct chemical and steric properties relevant to medicinal chemistry and chemical biology applications .

Why 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Cannot Be Substituted with Generic THIQ Analogs


Tetrahydroisoquinoline derivatives exhibit pronounced position-dependent structure-activity relationships that preclude indiscriminate analog substitution. Regioisomeric variation of the methyl substituent (1-, 3-, or 4-position) produces distinct steric and electronic environments that differentially affect enzyme binding, receptor affinity, and synthetic utility [1]. Studies on PNMT inhibition demonstrate that methyl substitution at the 3-position enhances inhibitory activity relative to unsubstituted THIQ (Ki = 2.4 µM for 3-(hydroxymethyl)-THIQ vs Ki = 10.3 µM for THIQ), while substitution at benzylic positions (1- or 4-) results in diminished PNMT inhibitory activity [2]. This position-dependent activity pattern extends to synthetic applications, where the 4-methyl substitution uniquely enables regio- and stereo-selective elaboration pathways not accessible with unsubstituted or alternatively substituted THIQ scaffolds [3]. Procurement of the precise 4-methyl regioisomer is therefore essential for reproducibility in both biological evaluation and chemical synthesis workflows.

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Quantified Differentiation Evidence Guide


PNMT Inhibition: Position-Dependent Activity of 4-Methyl-THIQ vs 3-Methyl and Unsubstituted THIQ

Structure-activity relationship studies of methyl-substituted THIQ derivatives reveal position-dependent PNMT inhibition. Substitution of a methyl group at the 4-position (benzylic carbon) results in diminished PNMT inhibitory activity relative to unsubstituted THIQ, whereas 3-methyl substitution enhances activity. This differential activity profile is attributed to steric constraints within the PNMT active site, where bulk at benzylic positions interferes with optimal inhibitor binding orientation [1].

PNMT inhibition Epinephrine biosynthesis Adrenergic pharmacology

4-Methyl-THIQ as a Building Block: High-Yield Synthetic Accessibility and Regio-selective Derivatization

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is accessible via catalytic hydrogenation of 4-methylisoquinoline with high synthetic efficiency. A reported laboratory-scale procedure yields 0.60 g from 0.50 g starting material, corresponding to 94% theoretical yield . Additionally, the 4-methyl THIQ scaffold can be elaborated via regio- and stereo-selective chromium-mediated chemistry, enabling controlled introduction of diverse electrophiles at the 4-position with retention of configuration [1]. This selectivity is intrinsic to the 4-substituted THIQ framework and not accessible with unsubstituted THIQ.

Synthetic methodology Building block procurement Organometallic chemistry

Calculated Physicochemical Properties: A Procurement-Relevant Parameter Set for 4-Methyl-THIQ Hydrochloride

Computed physicochemical parameters for 4-methyl-1,2,3,4-tetrahydroisoquinoline (free base) provide a quantitative profile for solubility, lipophilicity, and drug-likeness assessment. The consensus Log Pₒ/𝓌 value of 1.91 indicates moderate lipophilicity, while the ESOL-predicted aqueous solubility of 0.232 mg/mL (Log S = -2.9) quantifies limited aqueous solubility . Topological Polar Surface Area (TPSA) of 12.03 Ų and zero rotatable bonds reflect a compact, conformationally constrained scaffold .

Physicochemical characterization Drug-likeness prediction Solubility parameters

THIQ Scaffold Binding Affinity: Sigma Receptor Ligand Potential for 4-Methyl-THIQ Derivatives

The tetrahydroisoquinoline scaffold serves as a versatile platform for designing sigma receptor (σR) ligands, with THIQ-based compounds exhibiting potent binding affinity to both σ1 and σ2 subtypes [1]. This scaffold-derived activity has been leveraged for therapeutic modulation in cancer, neurodegeneration, and psychiatric disorders [2]. While the parent 4-methyl-THIQ compound has not been directly evaluated against sigma receptors in accessible primary literature, the THIQ scaffold class demonstrates that appropriate substitution patterns yield high-affinity σR ligands.

Sigma receptors Neuroprotection Receptor pharmacology

Procurement-Driven Application Scenarios for 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride


Medicinal Chemistry: PNMT-Selective Tool Compound Development

Researchers developing epinephrine biosynthesis modulators can utilize 4-methyl-THIQ hydrochloride as a control compound for position-dependent SAR studies. The diminished PNMT inhibitory activity of 4-methyl-THIQ (relative to 3-methyl-THIQ and THIQ) [1] provides a useful contrast agent for delineating steric tolerance at the PNMT active site benzylic region. This application is particularly relevant for programs seeking to develop PNMT inhibitors with reduced off-target adrenoceptor activity.

Synthetic Methodology: Chiral Building Block for Asymmetric Synthesis

The 4-methyl substituent introduces a stereocenter at C4, enabling chirality-dependent synthetic applications. The high-yield (94%) hydrogenation route from 4-methylisoquinoline [1] and established regio-/stereo-selective elaboration protocols via chromium complexation make 4-methyl-THIQ hydrochloride a strategic building block for asymmetric synthesis of bioactive THIQ derivatives, including sigma receptor ligands and opioid receptor modulators.

Computational Chemistry: Physicochemical Parameter Reference Standard

The comprehensively calculated physicochemical profile of 4-methyl-THIQ (Log P = 1.91, TPSA = 12.03 Ų, ESOL solubility = 0.232 mg/mL) [1] provides a validated reference dataset for computational modeling, QSAR studies, and drug-likeness prediction algorithms. This parameter set can serve as a calibration point when evaluating novel THIQ-based virtual libraries or validating in silico property prediction models.

Quote Request

Request a Quote for 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.